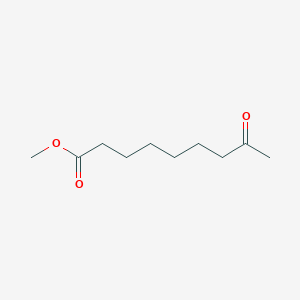

Methyl 8-oxononanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 8-oxononanoate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis:

Methyl 8-oxononanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, which includes both an ester and a ketone functional group, allows it to participate in a wide range of chemical reactions. This versatility is beneficial for the development of new synthetic pathways in organic chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Addition | Forms adducts with nucleophiles like amino acids | |

| Esterification | Used to synthesize other esters | |

| Reduction | Can be reduced to corresponding alcohols |

Biological Applications

Biological Activity:

Research has indicated that this compound exhibits potential biological activities. It is being studied for its interactions with biomolecules and its potential therapeutic effects.

Case Study: Biological Interactions

In a study examining the biological effects of this compound, researchers identified its capacity to modify proteins through nucleophilic addition, which may influence various biological processes such as enzyme activity and signal transduction pathways. This modification can lead to changes in cellular responses under oxidative stress conditions.

Pharmaceutical Development

Precursor for Therapeutics:

this compound is being explored as a precursor for synthesizing pharmaceutical compounds. Its structural properties make it a candidate for developing drugs targeting oxidative stress-related diseases.

Table 2: Potential Therapeutic Applications

Industrial Applications

Green Chemistry:

this compound is also recognized for its applications in green chemistry. It can serve as a biodegradable alternative in various industrial processes, contributing to sustainable practices.

Table 3: Industrial Uses

| Application | Description | Reference |

|---|---|---|

| Chromatographic Standards | Used as a standard in chromatography | |

| Biodegradable Materials | Explored as a component in biodegradable plastics |

Analyse Chemischer Reaktionen

Reduction of the Ketone Group

Methyl 8-oxononanoate undergoes selective reduction of its ketone group to form a secondary alcohol. Sodium borohydride (NaBH₄) in methanol is a common reagent for this transformation, as demonstrated in analogous compounds .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, methanol, room temperature | Methyl 8-hydroxynonanoate | 92% |

This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation to yield the alcohol. The ester group remains intact under these mild conditions.

Ester Hydrolysis

The methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For example, refluxing with aqueous NaOH yields 8-oxononanoic acid .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 0.6 M NaOH, reflux, 15 min | 8-Oxononanoic acid | 87% |

Acid-catalyzed hydrolysis (e.g., HCl or H₂SO₄) is also feasible but was not explicitly documented in the reviewed literature.

Nucleophilic Addition at the Ketone

| Reagent/Conditions | Hypothetical Product | Notes |

|---|---|---|

| CH₃MgBr, dry ether | Methyl 8-(1-hydroxyethyl)nonanoate | Based on analogous ketone reactivity |

Transesterification

The ester group can undergo transesterification with alcohols in the presence of acid or base catalysts. For example, reaction with ethanol and catalytic H₂SO₄ would yield ethyl 8-oxononanoate.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 8-oxononanoate | Common ester reaction |

Oxidation Reactions

While ketones are generally resistant to oxidation, strong oxidizing agents (e.g., KMnO₄ under acidic conditions) could cleave the carbon chain adjacent to the ketone. This would yield shorter carboxylic acids, though no direct studies on this compound were identified.

Key Research Findings

Eigenschaften

CAS-Nummer |

34455-70-4 |

|---|---|

Molekularformel |

C10H18O3 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

methyl 8-oxononanoate |

InChI |

InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h3-8H2,1-2H3 |

InChI-Schlüssel |

VEGNIXGAQNVYTP-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCCC(=O)OC |

Kanonische SMILES |

CC(=O)CCCCCCC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.